N-[1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine
Description
N-[1-(4,5-Dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine is a hydroxylamine derivative featuring a substituted imidazole ring (4,5-dichloro) and a branched alkylidene group (3,3-dimethylbutan-2-ylidene). However, detailed pharmacological data for this specific compound remain sparse in publicly available literature.
Properties
IUPAC Name |
N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl2N3O/c1-9(2,3)6(13-15)4-14-5-12-7(10)8(14)11/h5,15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGPHHGRJAAMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NO)CN1C=NC(=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of the imidazole ring under oxidative conditions .
Industrial Production Methods
the general approach would likely involve scalable synthetic routes that ensure high yield and purity, such as continuous flow chemistry or batch processing under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, tert-butylhydroperoxide for oxidation, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various substituted imidazoles, while substitution reactions can introduce different functional groups onto the imidazole ring .
Scientific Research Applications
N-[1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include hydroxylamine derivatives and substituted imidazoles with variations in substituents, alkyl chains, or aromatic systems. Below is a comparative analysis:
Metabolic and Reactivity Comparisons
- Synthetic Flexibility : The target compound’s branched alkylidene group (3,3-dimethylbutan-2-ylidene) contrasts with linear chains in analogues like C19 or C20 , possibly enhancing steric hindrance and altering solubility or binding affinity.
Biological Activity
N-[1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data and case studies.
Chemical Structure
The compound features a hydroxylamine functional group linked to an imidazole derivative, which is known for its diverse biological activities. The presence of the dichloro substitution on the imidazole ring is particularly noteworthy as halogenated imidazoles often exhibit enhanced biological properties.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) | Reference |
|---|---|---|---|---|
| Compound 1 | Anti-MRSA | 0.25 | 9 | |
| Compound 2 | Antifungal | ≤0.25 | Not reported | |
| Compound 3 | Anti-inflammatory | Not specified | Not specified |
Case Studies
Case Study 1: Antimicrobial Screening
In a comprehensive screening of imidazole derivatives, researchers identified several compounds with potent anti-MRSA activity. Among these, a closely related compound demonstrated an MIC of 0.25 µg/mL while exhibiting minimal cytotoxicity against HEK293 cells . This highlights the potential for this compound to serve as a lead compound in antimicrobial drug development.
Case Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory properties of imidazole derivatives found that certain compounds significantly reduced TNF-alpha production in macrophage cultures . Although direct studies on this compound are lacking, its structural similarity suggests it may exhibit comparable effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
